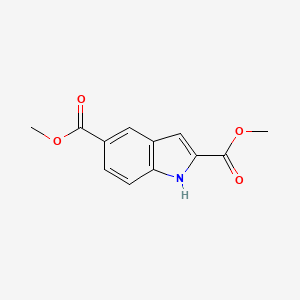

dimethyl 1H-indole-2,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)17-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFLCTTTYUAWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification and Functionalization of Indole Derivatives

A common approach to synthesize this compound involves starting from indole precursors bearing carboxyl groups at the 2 and 5 positions, followed by esterification with methanol under acidic or catalytic conditions. However, detailed protocols specific to the 2,5-dicarboxylate ester are less frequently reported compared to other indole dicarboxylates.

Palladium-Catalyzed Cyclization and Functional Group Manipulation

A notable method related to indole dicarboxylates, including dimethyl 1H-indole-2,3-dicarboxylate derivatives, involves palladium-catalyzed cyclization reactions. For example, dimethyl 1-(2-bromo-4,5-dimethoxybenzyl)indole-2,3-dicarboxylate has been synthesized via treatment of dimethyl indole-2,3-dicarboxylate with 2-bromo-4,5-dimethoxybenzyl bromide and potassium carbonate in acetonitrile under reflux conditions for 6 hours, yielding 78% of the product after chromatographic purification. Though this example focuses on the 2,3-dicarboxylate, the methodology illustrates the potential for selective substitution and functionalization on the indole ring, which could be adapted for the 2,5-dicarboxylate.

Hydrazinolysis and Derivative Formation from Dimethyl Indole Dicarboxylates

Hydrazinolysis of dimethyl indole dicarboxylates has been used to synthesize related heterocyclic compounds, such as pyridazino[4,5-b]indoles, by reacting dimethyl 1-methylindole-2,3-dicarboxylate with hydrazine derivatives in refluxing solvent mixtures. This indicates the versatility of dimethyl indole dicarboxylates as intermediates in complex heterocyclic synthesis, implying that their preparation is crucial for downstream applications.

Comparative Analysis of Preparation Methods

Summary Table of Key Literature Findings

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Dimethyl 1H-indole-2,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 1H-indole-2,5-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Dioxolane Dicarboxylates (1,3-Dioxolane Derivatives)

Example Compounds :

- Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, [Molecules 2011])

- Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 8)

Key Differences :

- In contrast, dioxolane derivatives exhibit a non-aromatic, oxygen-containing ring, which may influence solubility and metabolic stability .

- Dioxolane derivatives demonstrated broad-spectrum antimicrobial activity, whereas indole dicarboxylates (e.g., positional isomers like dimethyl 1H-indole-4,5-dicarboxylate) lack reported bioactivity data in the provided evidence.

Imidazole Dicarboxylates

Example Compound :

- 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate (CAS 177417-73-1)

Key Differences :

Positional Isomers: Dimethyl 1H-Indole-4,5-Dicarboxylate (CAS 112447-74-2)

| Property | This compound | Dimethyl 1H-Indole-4,5-Dicarboxylate |

|---|---|---|

| Substituent Positions | 2,5-positions | 4,5-positions |

| Density | Not reported | 1.312±0.06 g/cm³ |

| Boiling Point | Not reported | 366.5±22.0 °C |

| Molecular Weight | 233.22 g/mol (inferred) | 233.22 g/mol |

Key Differences :

- The 2,5-substitution pattern may influence electronic distribution across the indole ring, altering dipole moments and solubility compared to the 4,5-isomer.

- Positional isomerism could affect binding to biological targets; for example, 4,5-substituents might sterically hinder interactions with enzymes or receptors .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Core | Substituents | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | Indole | Methyl (2,5) | 233.22 | Not reported | Not reported |

| Dimethyl 1H-Indole-4,5-Dicarboxylate | Indole | Methyl (4,5) | 233.22 | 1.312±0.06 | 366.5±22.0 |

| Compound 7 (Dioxolane derivative) | 1,3-Dioxolane | Methyl + 2-hydroxyphenyl | 282.78 | N/A | N/A |

| 5-tert-Butyl 2-ethyl Imidazole Derivative | Imidazole | tert-Butyl + ethyl | Not reported | N/A | N/A |

Biological Activity

Dimethyl 1H-indole-2,5-dicarboxylate (DMID) is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which comprises a fused benzene and pyrrole ring. Its molecular formula is , featuring two carboxylate ester groups at the 2 and 5 positions of the indole framework. This unique structure contributes to its reactivity and potential therapeutic applications.

Indole derivatives, including DMID, are known to interact with various biological targets, leading to a range of pharmacological effects:

- Antiviral Activity : DMID has been investigated for its potential in inhibiting viral replication, particularly in relation to HIV and other viruses.

- Anticancer Properties : Research indicates that DMID may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

- Antimicrobial Effects : DMID has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans.

In Vitro Studies

Several studies have evaluated the biological activity of DMID using various in vitro assays:

- Antimicrobial Activity : A study reported that DMID exhibited significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL . Other derivatives showed even lower MIC values, indicating enhanced potency.

- Anticancer Activity : In cancer cell lines, DMID was found to inhibit cell growth significantly. The compound induced apoptosis in human cancer cells through the activation of caspase pathways .

- Antiviral Effects : DMID demonstrated inhibitory effects on HIV-1 integrase activity with an IC50 value of 32.37 µM, suggesting its potential as a lead compound for antiviral drug development .

Case Studies

A recent investigation focused on the synthesis and evaluation of DMID analogs revealed that structural modifications could enhance its biological activity. For instance, halogen substitutions on the indole ring were associated with increased anti-MRSA potency .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of DMID compared to related indole derivatives:

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Dimethyl ester | Dual carboxylate groups | MIC ≤ 16 µg/mL | Induces apoptosis |

| Diethyl 1H-Indole-2,5-Dicarboxylate | Diethyl ester | Similar structure with different reactivity | MIC ≤ 8 µg/mL | Moderate activity |

| Dimethyl 1H-Indole-2,3-Dicarboxylate | Dimethyl ester | Different reactivity patterns | Not specified | Limited data |

Pharmacokinetics

DMID exhibits favorable pharmacokinetic properties characterized by high gastrointestinal absorption and the ability to cross the blood-brain barrier. These properties enhance its potential as a therapeutic agent for central nervous system disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.